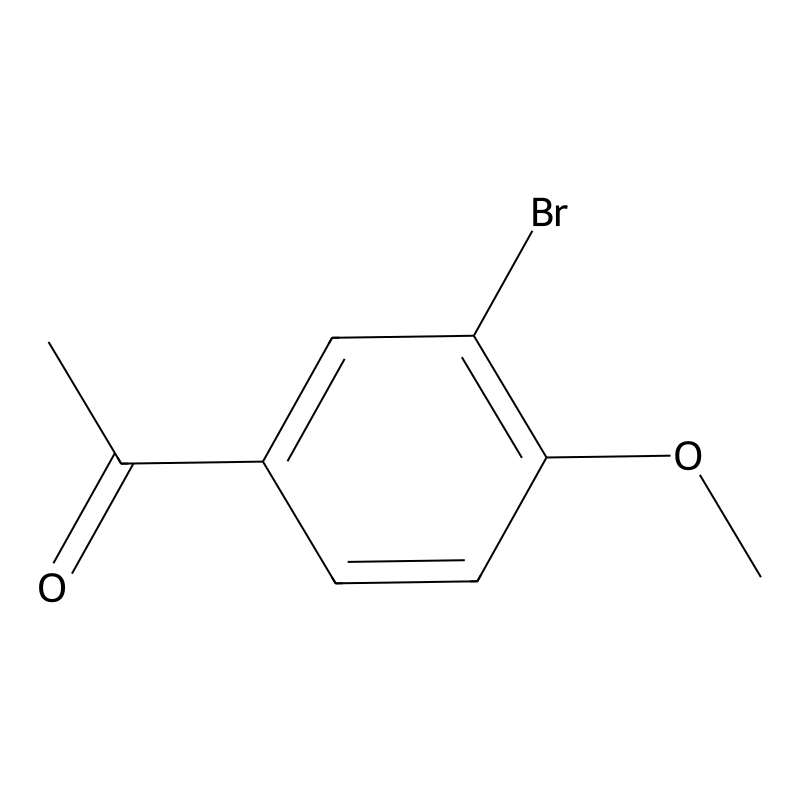

1-(3-Bromo-4-methoxyphenyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

As a Synthetic Intermediate:

1-(3-Bromo-4-methoxyphenyl)ethanone (CAS Number: 35310-75-9) finds application as a synthetic intermediate in the preparation of various organic compounds. Its reactive bromo and carbonyl groups allow for further functionalization through various reactions like nucleophilic substitution, condensation reactions, and coupling reactions.

For example, a study published in the journal "Synthetic Communications" describes the utilization of 1-(3-bromo-4-methoxyphenyl)ethanone as a key starting material for the synthesis of novel pyrazole derivatives with potential antitumor activity [].

Potential Biological Activity:

While limited research exists specifically on 1-(3-bromo-4-methoxyphenyl)ethanone's biological activity, studies suggest that the presence of the bromo and methoxy groups might contribute to interesting biological properties.

Bromo-substituted aromatic compounds have been explored for their potential antimicrobial and anticancer activities [, ]. Additionally, methoxy groups can influence the pharmacokinetic properties of drugs by affecting factors like absorption, distribution, and metabolism [].

1-(3-Bromo-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol. It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, along with an ethanone functional group. This compound is commonly utilized in various chemical and biological applications due to its unique structural features, which enhance its reactivity and interaction potential with biological targets.

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles, facilitating the formation of new derivatives.

- Oxidation and Reduction: The compound can be oxidized to yield corresponding acids or reduced to generate alcohols.

- Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, which are essential for synthesizing biaryl compounds. Common reagents for these reactions include palladium catalysts for coupling, potassium permanganate for oxidation, and sodium borohydride for reduction .

Research indicates that derivatives of 1-(3-Bromo-4-methoxyphenyl)ethanone may exhibit significant biological activities. These include potential antimicrobial and anticancer properties, making it a candidate for further exploration in medicinal chemistry. The presence of the bromine and methoxy groups enhances its interaction with various biological targets, which could lead to enzyme inhibition or modulation of biological pathways .

The synthesis of 1-(3-Bromo-4-methoxyphenyl)ethanone typically involves multiple steps:

- Bromination: The starting material, 4-methoxybenzaldehyde, undergoes bromination to produce 3-bromo-4-methoxybenzaldehyde.

- Acetylation: The brominated intermediate is then reacted with acetic anhydride or acetyl chloride to form 1-(3-bromo-4-methoxyphenyl)ethanone.

- Purification: The final product is purified through recrystallization or chromatography techniques .

1-(3-Bromo-4-methoxyphenyl)ethanone has diverse applications in various fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Pharmaceutical Research: Its derivatives are explored for potential therapeutic effects against various diseases.

- Material Science: It can be utilized in the development of advanced materials with specific properties .

Studies on the interactions of 1-(3-Bromo-4-methoxyphenyl)ethanone reveal its ability to bind to specific molecular targets through its functional groups. The bromine atom and methoxy group can engage in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity. Further research is needed to elucidate the specific mechanisms underlying these interactions in biological systems .

Several compounds share structural similarities with 1-(3-Bromo-4-methoxyphenyl)ethanone, each exhibiting unique properties:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-(3-Bromo-4-methylphenyl)ethanone | Similar phenyl structure but with a methyl group | Different reactivity due to the methyl substitution |

| 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine | Contains a nitro group and a pyridine ring | Distinct electronic properties due to nitro group |

| (3-Bromo-4-methoxyphenyl)(phenyl)methanone | Features an additional phenyl group | Altered chemical behavior due to increased sterics |

| 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone | Contains an amino group | Potentially different biological activity |

| 5-Bromo-2-hydroxy-4-methoxybenzophenone | Hydroxy group introduces additional hydrogen bonding | Enhanced solubility and reactivity |

These comparisons highlight the unique aspects of 1-(3-Bromo-4-methoxyphenyl)ethanone, particularly its specific functional groups that influence its chemical reactivity and biological interactions .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant